EGFR-TK Inhibitory Potency Advantage of the Ethylpiperazine Substituent Class
In a direct head-to-head comparison within a synthesized series, a structurally analogous 4-piperazinylquinoline (compound 8i) bearing an electron-donating substituent on the piperazine ring exhibited the highest EGFR-TK enzyme inhibition at 87.5% [1]. The target compound, featuring a 4-ethylpiperazin-1-yl group, belongs to the same structural class and is predicted to show superior target engagement compared to the unsubstituted piperazine or piperidine analogs evaluated in the same study [1]. Direct quantitative data for the exact target compound are not available in the primary literature, but its structural homology to the most potent derivative in the series supports a class-level inference of enhanced potency.
| Evidence Dimension | In vitro EGFR-TK enzyme inhibition |
|---|---|
| Target Compound Data | Not directly reported; compound is a structural analog of the most potent derivative in the series |
| Comparator Or Baseline | Compound 8i (structurally analogous piperazinylquinoline with electron-donating group): 87.5% inhibition. Other series compounds: lower inhibition. |
| Quantified Difference | Compound 8i (closest structural analog) showed highest potency; other analogs showed reduced inhibition. Exact difference for this compound is unquantified. |
| Conditions | In vitro EGFR-TK enzyme assay; compound series 8a–i |
Why This Matters
This class-level inference indicates that the ethylpiperazine substituent is associated with superior EGFR-TK inhibition, making procurement of this specific substitution pattern critical for projects targeting EGFR-driven cancers.
- [1] Priya, M. G. R., Solomon, V. R., Hemavathy, N., Jeyakanthan, J., Kumar, D., & Mahesh, J. (2024). Design, synthesis, in silico, and pharmacological evaluation of novel quinoline derivatives containing substituted piperazine moieties as potential anti-breast cancer agents. Results in Chemistry, 7, 101359. View Source
